![molecular formula C7H15O3P B2776051 Ethyl methyl(3-oxobutyl)phosphinate CAS No. 73870-64-1](/img/structure/B2776051.png)
Ethyl methyl(3-oxobutyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl methyl(3-oxobutyl)phosphinate, also known as EMKP, is an organophosphorus compound with the chemical formula C7H15O3P. It has a molecular weight of 178.17 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of phosphinates like Ethyl methyl(3-oxobutyl)phosphinate can be achieved through various methods. One such method involves a Pd-catalyzed reaction between anilinium hypophosphite and various aromatic electrophiles . Another approach involves the deprotonation of various H-phosphinate esters with LHMDS at low temperature and subsequent alkylation with a wide range of electrophiles .Molecular Structure Analysis
The InChI code for Ethyl methyl(3-oxobutyl)phosphinate is 1S/C7H15O3P/c1-4-10-11(3,9)6-5-7(2)8/h4-6H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Phosphinates like Ethyl methyl(3-oxobutyl)phosphinate can undergo various chemical reactions. For instance, a P-centered radical formation initiated by Et3B/O2 provides phosphinic acid derivatives from hypophosphite salts or esters and alkenes at room temperature under neutral conditions . This reaction tolerates a wide range of functional groups .Physical And Chemical Properties Analysis
Ethyl methyl(3-oxobutyl)phosphinate is a liquid at room temperature .Scientific Research Applications
Synthesis and Spectral Properties
Ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives, closely related to ethyl methyl(3-oxobutyl)phosphinate, have been synthesized and explored for their corrosion inhibition efficiency on mild steel in acidic solutions. These compounds, due to their phosphinate group, show mixed inhibition properties and adhere to the Langmuir isotherm, indicating their potential as effective corrosion inhibitors. The study also employs quantum chemical calculations to correlate molecular structure with inhibition efficiency, highlighting the compound's utility in materials science (Djenane et al., 2019).
Catalytic Applications
Ethyl 2-methyl-2,3-butadienoate, a compound similar in reactivity to ethyl methyl(3-oxobutyl)phosphinate, has been used in phosphine-catalyzed [4 + 2] annulation reactions. This process synthesizes highly functionalized tetrahydropyridines, showcasing the compound's role in facilitating organic synthesis reactions that yield compounds with significant pharmaceutical potential (Zhu et al., 2003).
Photopolymerization and Material Science
A study focused on the photopolymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate illustrates the role of phosphinate derivatives in developing biomimetic materials. This research highlights the efficiency of phosphinate salts in rapidly polymerizing diacrylated monomers into hydrogels while maintaining high cell viability, underscoring their significance in biomedical engineering and tissue engineering applications (Fairbanks et al., 2009).
Extraction of Polysaccharides
Ionic liquids derived from phosphonate and phosphinate, such as 1-ethyl-3-methylimidazolium phosphinate, demonstrate the ability to extract polysaccharides from renewable biomass like bran. This application is crucial for the sustainable production of polysaccharides, which are valuable in various industries, including food, pharmaceuticals, and biofuels (Abe et al., 2010).
Complexation and Catalysis
Nickel complexes with new bidentate P,N phosphinitooxazoline and -pyridine ligands have been applied for the catalytic oligomerization of ethylene. This research not only explores the synthesis of these complexes but also their application in catalyzing ethylene to produce higher-order structures, indicating the role of phosphinate derivatives in catalysis and industrial chemistry (Speiser et al., 2004).
Mechanism of Action
Target of Action
The primary targets of Ethyl Methyl(3-oxobutyl)phosphinate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is still ongoing .
Mode of Action
Phosphinates and their derivatives are known to interact with various biological targets through the formation of covalent bonds
Biochemical Pathways
Phosphinates and their derivatives have been shown to play roles in various biological pathways, but the specific pathways influenced by this compound are still under investigation .
Pharmacokinetics
As a phosphinate derivative, it is expected to have unique pharmacokinetic properties that may influence its bioavailability .
Result of Action
Given its chemical structure, it is likely to interact with various biological targets, leading to a range of potential effects .
Safety and Hazards
The safety information for Ethyl methyl(3-oxobutyl)phosphinate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-[ethoxy(methyl)phosphoryl]butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O3P/c1-4-10-11(3,9)6-5-7(2)8/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGXLACYLGNPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)CCC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl methyl(3-oxobutyl)phosphinate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.